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Compound of Interest

5-[3-

Compound Name: (Trifluoromethyl)phenoxy]-1,2,3-
thiadiazole

CAS No.: 338421-08-2

Cat. No.: B2429590

Get Quote

Executive Summary & Scaffold Analysis

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and agricultural
chemistry.[1][2][3] Unlike its 1,3,4-isomer, which is often explored for broad antimicrobial

properties, the 1,2,3-thiadiazole system is characterized by its specific ability to act as a
bioisostere of the phenyl ring and its unique reactivity (e.g., susceptibility to ring cleavage
under basic conditions to form thiols or diazo compounds).

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold across two primary
domains: Oncology (Tubulin/Kinase inhibition) and Agriculture (Plant Defense Induction).

The Core Scaffold

The biological activity of 1,2,3-thiadiazole is governed by substitutions at the C4 and C5
positions.

» N2/N3: Critical for hydrogen bonding interactions in enzyme pockets.
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o C4 Position: Typically tolerates bulky aryl or heteroaryl groups; essential for hydrophobic
pocket occupation (e.g., in Tubulin).

o C5 Position: The "Warhead" attachment point. Functionalization here (esters, amides, ureas)
dictates solubility and target specificity.

Chemical Synthesis: The Hurd-Mori Protocol

To explore the SAR, one must first access the scaffold. The Hurd-Mori reaction remains the
most robust method for constructing the 1,2,3-thiadiazole ring from readily available ketones.

Standardized Experimental Protocol

Objective: Synthesis of 4-aryl-1,2,3-thiadiazole-5-carboxylates.

Reagents:

Aryl ketone derivative (Starting Material)

Ethyl carbazate or Hydrazine hydrate

Thionyl chloride (ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline
ng-star-inserted">

4]

Dichloromethane (DCM, Anhydrous)[5]
Step-by-Step Methodology:
e Hydrazone Formation:

o Reflux the aryl ketone (10 mmol) with ethyl carbazate (11 mmol) in ethanol (20 mL) with a
catalytic amount of acetic acid.

o Monitor by TLC.[5][4] Upon completion, cool to RT.

o Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the
acylhydrazone intermediate.
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e Hurd-Mori Cyclization:

o Safety Note:

releases HCIl and

gas. Perform in a well-ventilated fume hood.

o Dissolve the acylhydrazone (5 mmol) in anhydrous DCM (15 mL).

o Cool the solution to 0°C using an ice bath.

o Add

(15 mmol, 3 equiv.) dropwise over 20 minutes.

o Remove ice bath and allow to stir at Room Temperature (RT) for 2—4 hours.

o Checkpoint: Reaction mixture should darken. TLC should show disappearance of

hydrazone.

o Workup & Purification:

o Quench reaction carefully with ice water.[5][4]

o Extract with DCM (3 x 20 mL).

o Wash combined organics with sat.[5][4]

(to remove acid) and brine.[4]

o Dry over

, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Aryl Ketone
(Precursor)

+ Hydrazine

(-H20)

Acylhydrazone
Intermediate

+ SOCI2
(Hurd-Mori Cyclization) > 1,2,3-Thiadiazole

Scaffold
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Caption: The Hurd-Mori synthetic pathway for 1,2,3-thiadiazole construction.[4][6]

SAR Analysis: Oncology (Tubulin & Kinase
Inhibition)

In cancer research, 1,2,3-thiadiazole derivatives are potent Tubulin Polymerization Inhibitors,
often functioning as analogues of Combretastatin A-4 (CA-4).

Mechanism of Action

These compounds bind to the colchicine-binding site of tubulin, preventing microtubule
assembly. This triggers cell cycle arrest at the G2/M phase, leading to apoptosis.[7]

Critical SAR Points

o C4-Aryl Substitution: A 3,4,5-trimethoxyphenyl ring at C4 is essential for high affinity to the
colchicine binding site. This mimics the A-ring of CA-4.

o C5-Linker: The linker between the thiadiazole and the pendant ring (Ring B) is a "molecular
switch."

o Urea Linkers: Significantly enhance potency due to H-bonding capability within the active
site.

o Amide Linkers: Moderate activity.
o Ester Linkers: Lower metabolic stability (hydrolysis risk).

o Bioisosterism: The 1,2,3-thiadiazole ring replaces the unstable cis-double bond of CA-4,
improving chemical stability without sacrificing biological activity.

Data Summary: Cytotoxicity against MCF-7 (Breast Cancer)
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Compound

C4 Substituent  C5 Linker IC50 (pM) Insight
Class
Potent but
CA-4 (Control) - - 0.004
unstable
3,4,5- Excellent
TD-1 ) Urea-Ph 0.021 o
trimethoxyphenyl bioisostere

Loss of methoxy

TD-2 4-methoxyphenyl  Urea-Ph 1.54 groups reduces
potency

| TD-3 | 3,4,5-trimethoxyphenyl | Amide-Ph | 0.15 | Amide is less potent than urea |
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Caption: Signaling cascade for 1,2,3-thiadiazole induced apoptosis via tubulin inhibition.[7]

SAR Analysis: Agriculture (Plant Activators)

In agriculture, 1,2,3-thiadiazoles are not toxins but Plant Activators. They induce Systemic
Acquired Resistance (SAR), mimicking the plant hormone Salicylic Acid (SA).

Note: In this context, "SAR" refers to Systemic Acquired Resistance, not Structure-Activity
Relationship.

Mechanism of Action

These compounds (e.g., Acibenzolar-S-methyl or BTH) do not kill pathogens directly.[8]
Instead, they bind to the NPR1 receptor (Non-expressor of Pathogenesis-Related genes 1),
triggering the expression of PR proteins that protect the plant from fungi, bacteria, and viruses.

Critical SAR Points

e Benzo-fusion: The benzo-1,2,3-thiadiazole (BTH) core is the gold standard.

o C7-Carboxylate: An ester or acid functionality at C7 (of the benzo-fused system) is
mandatory for activity.

o S-methyl thioester (BTH): Pro-drug form; hydrolyzed in planta to the active acid.

o Fluoro-alkyl esters: Recent studies show that fluorinated esters (e.qg., 2,2,2-trifluoroethyl)
significantly enhance systemic protection compared to BTH, likely due to improved
lipophilicity and membrane permeability.

Data Summary: Protection against Erysiphe cichoracearum (Cucumber Powdery Mildew)

Compound Structure Dosage (mgI/L) Efficacy (%)
Benzo-1,2,3-TD-7-

BTH 50 85%
COoSMe
Benzo-1,2,3-TD-7-

Fluoro-Analog 3d 50 95%
COOCH2CF3
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| Carboxylic Acid | Benzo-1,2,3-TD-7-COOH | 50 | 40% |

Insight: The free acid is often too polar to penetrate the leaf cuticle effectively, necessitating
ester formulation.

Broad Spectrum
1,2,3-Thiadiazole | Penetration ~ Plant Cell Mimics Salicylic Acid ~ NPR1 PR Gene Protection Systemic Acquired
(e.g., BTH) Entry Activation Expression Resistance (SAR)

Click to download full resolution via product page

Caption: Pathway of Systemic Acquired Resistance (SAR) induction in plants by thiadiazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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